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Compound of Interest

Compound Name: DMA-CPPTL

Cat. No.: B1192589

Get Quote

Executive Summary
DMA-CPPTL is a semi-synthetic sesquiterpene lactone derivative designed to overcome the

poor aqueous solubility and bioavailability of its parent compound, Parthenolide (PTL).

Structurally, it is the dimethylamino-Michael adduct of CPPTL (Cyclopropyl-Parthenolide).

This compound has emerged as a potent antineoplastic agent, specifically targeting Acute

Myeloid Leukemia (AML) stem and progenitor cells. Unlike standard chemotherapeutics, DMA-
CPPTL functions as a prodrug that, upon physiological hydrolysis, releases the active CPPTL

moiety. This active form induces oxidative stress-mediated apoptosis via the ROS/JNK

signaling axis, exhibiting high selectivity for leukemic cells over normal hematopoietic stem

cells.

Chemical Identity & Nomenclature[1][2][3][4]
Due to its status as a specialized research compound, DMA-CPPTL does not yet have a

formally assigned CAS number in public registries (e.g., CAS Common Chemistry). It is

identified in literature primarily by its code name.
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Parameter Detail

Common Name DMA-CPPTL

Full Chemical Name Dimethylamino-Cyclopropyl-Parthenolide

Drug Class Sesquiterpene Lactone Prodrug

Parent Compound CPPTL (Cyclopropyl analogue of Parthenolide)

CAS Number
Not Assigned (Referenced as Research Code:

DMA-CPPTL)

Molecular Formula C₁₇H₂₇NO₃ (Calculated based on adduct)

Solubility
Water-soluble (as hydrochloride or fumarate

salt)

Structural Derivation & IUPAC Name
The nomenclature is derived from the parent scaffold, Parthenolide, with two key modifications:

Cyclopropanation: Replacement of the C4-C5 epoxide ring with a cyclopropane ring (forming

CPPTL).

Michael Addition: Addition of a dimethylamino group to the exocyclic methylene at C13.

Proposed Systematic IUPAC Name: (1aR,7aS,10aS,10bS)-8-[(dimethylamino)methyl]-1a,5-

dimethyl-2,3,6,7,7a,8,10a,10b-octahydro-1H-cyclopropa[9,10]cyclodeca[1,2-b]furan-9-one

(Note: Stereochemistry at the new C11 center is typically a mixture or determined by reaction

conditions, often favoring the 11S diastereomer in similar PTL derivatives like DMAPT.)

Mechanism of Action (MOA)
DMA-CPPTL acts as a water-soluble prodrug. Upon administration, it converts back to the

lipophilic active agent, CPPTL. The core mechanism involves the disruption of redox

homeostasis in cancer cells.

The ROS/JNK Axis
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Cellular Entry: DMA-CPPTL enters the cell and hydrolyzes/equilibrates to release CPPTL.

ROS Generation: CPPTL (likely via its

-methylene-

-lactone moiety) depletes glutathione (GSH) and inhibits thioredoxin reductase, causing a
rapid accumulation of Reactive Oxygen Species (ROS).

JNK Activation: High ROS levels trigger the phosphorylation of c-Jun N-terminal Kinase

(JNK).

Apoptosis: Activated JNK translocates to the mitochondria or activates pro-apoptotic factors

(Bax), leading to cytochrome c release and caspase-dependent cell death.

Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by DMA-CPPTL in

AML cells.
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Figure 1: The pharmacological cascade of DMA-CPPTL, highlighting the critical role of ROS

induction in triggering JNK-mediated apoptosis.
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Synthesis & Manufacturing Protocol
The synthesis of DMA-CPPTL is a two-stage process starting from the natural product

precursor.

Synthetic Route[1]
Precursor: Costunolide (abundant natural sesquiterpene).

Intermediate (CPPTL): Cyclopropanation of the C4-C5 double bond.

Final Product (DMA-CPPTL): Michael addition of dimethylamine to the

-methylene-

-lactone.

Detailed Protocol (Bench Scale)
Note: This protocol is reconstructed based on standard methodologies for amino-parthenolide

derivatives (e.g., Gao et al., 2017).

Step 1: Synthesis of CPPTL (Cyclopropyl-Parthenolide)

Reagents: Costunolide, Diethylzinc (

), Diiodomethane (

), Toluene.

Procedure: Perform a Simmons-Smith cyclopropanation on Costunolide. The reaction targets

the C4-C5 olefin.

Purification: Silica gel column chromatography.

Step 2: Synthesis of DMA-CPPTL

Reagents: CPPTL (1.0 eq), Dimethylamine hydrochloride (
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, 15.0 eq), Potassium Carbonate (

), Dichloromethane (

).

Procedure:

Dissolve CPPTL in

.

Add

and

.

Heat the mixture to reflux for approximately 5 hours.

Monitor via TLC for the disappearance of the CPPTL spot.

Filter the reaction mixture to remove inorganic salts.

Concentrate the filtrate under reduced pressure.

Purification: Purify the crude solid via silica gel chromatography (Eluent:

/MeOH).

Yield: Typically ~60-70% (White solid).

Synthesis Workflow Diagram

Costunolide
(Precursor)

CPPTL
(Intermediate)

Cyclopropanation
(Simmons-Smith) DMA-CPPTL

(Final Product)

Michael Addition
(Me2NH·HCl / Reflux)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1192589/docs?utm_src=pdf-body-img#dma-cpptl-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192589?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Synthetic route from Costunolide to DMA-CPPTL.[1]

Preclinical Efficacy Data
DMA-CPPTL demonstrates superior physicochemical properties compared to Parthenolide,

specifically regarding solubility, while maintaining potent cytotoxicity against AML cell lines.

Cytotoxicity Profile (IC50)
Cell Line Type

IC50 (CPPTL/DMA-
CPPTL)

Comparison

KG1a AML Stem-like
~ 2 - 4

M
Highly Sensitive

HL-60 Acute Promyelocytic
< 3

M
Sensitive

K562 CML
> 10

M
Less Sensitive

Normal HSCs Healthy Stem Cells
> 20

M
High Selectivity

Key Advantages
Water Solubility: The dimethylamino group allows for salt formation (e.g., fumarate or

hydrochloride), enabling intravenous formulation.

Selectivity: Exhibits a therapeutic window where it eradicates leukemic stem cells (LSCs)

while sparing normal hematopoietic stem cells (HSCs).

In Vivo Efficacy: In NOD/SCID mice xenografted with primary AML cells, DMA-CPPTL
treatment significantly decreased leukemic engraftment and prolonged survival compared to

vehicle controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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